molecular formula C14H20ClNO B1394682 3-[2-Chloro-4-(tert-pentyl)phenoxy]azetidine CAS No. 1220021-39-5

3-[2-Chloro-4-(tert-pentyl)phenoxy]azetidine

Cat. No. B1394682
M. Wt: 253.77 g/mol
InChI Key: KYCBHDNVJWZBSU-UHFFFAOYSA-N
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Description

3-[2-Chloro-4-(tert-pentyl)phenoxy]azetidine, also known as CPOTA, is a chemical compound. It has the molecular formula C₁₄H₂₀ClNO . The CAS Number is 1220021-39-5 .


Molecular Structure Analysis

The molecular formula of 3-[2-Chloro-4-(tert-pentyl)phenoxy]azetidine is C₁₄H₂₀ClNO . Its average mass is 253.768 Da, and its monoisotopic mass is 253.123337 Da .

Scientific Research Applications

Synthesis Applications

  • Stereoselective Synthesis of Piperidines : The compound has been involved in the stereoselective preparation of various piperidines, useful in medicinal chemistry. This synthesis provides an alternative for preparing 3,4-disubstituted 5,5-dimethylpiperidines, allowing access to 5,5-nor-dimethyl analogues as valuable templates (Mollet et al., 2011).

  • Green Synthesis of Azetidine Derivatives : Utilized in one-pot green synthesis of 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones, showing potential as insecticidal agents (Jain et al., 2013).

  • Synthesis of Enantiopure Azetidine-2-Carboxylic Acids : Azetidine analogs with various heteroatomic side chains synthesized from this compound can be used as tools to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Applications in Drug Discovery and Medicinal Chemistry

  • Synthesis of Antitumor Agents : 3-Phenoxy-1,4-diarylazetidin-2-ones derived from this compound showed potent antiproliferative activity, interacting with the colchicine-binding site on β-tubulin and disrupting microtubular structure in cancer cells (Greene et al., 2016).

  • Antibacterial and Antifungal Activities : Synthesized azetidine derivatives exhibited significant activity against bacteria strains, indicating their potential as effective antimicrobial agents (Shah et al., 2017).

General Chemical Applications

  • Ring Expansion Applications : Used in the synthesis of pyrrolidines through ring expansion of azetidines, showcasing versatility in chemical reactions (Durrat et al., 2008).

  • Synthesis of Iminosugars : Azetidine iminosugars synthesized from this compound exhibited potent amyloglucosidase inhibitory activity, indicating their pharmaceutical potential (Lawande et al., 2017).

Safety And Hazards

3-[2-Chloro-4-(tert-pentyl)phenoxy]azetidine is classified as an irritant .

properties

IUPAC Name

3-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-4-14(2,3)10-5-6-13(12(15)7-10)17-11-8-16-9-11/h5-7,11,16H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCBHDNVJWZBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OC2CNC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224576
Record name 3-[2-Chloro-4-(1,1-dimethylpropyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Chloro-4-(tert-pentyl)phenoxy]azetidine

CAS RN

1220021-39-5
Record name 3-[2-Chloro-4-(1,1-dimethylpropyl)phenoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220021-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-Chloro-4-(1,1-dimethylpropyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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